(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one
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Overview
Description
(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the 4-chlorobenzyl group and the morpholinone ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the morpholinone ring with 4-chlorobenzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-5-Benzyl-2-methylmorpholin-3-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(2R,5S)-5-(4-Methylbenzyl)-2-methylmorpholin-3-one: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.
Uniqueness
The presence of the 4-chlorobenzyl group in (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one imparts unique chemical and biological properties, making it distinct from its analogs. This substitution can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C12H14ClNO2 |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
(2R,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-3-one |
InChI |
InChI=1S/C12H14ClNO2/c1-8-12(15)14-11(7-16-8)6-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15)/t8-,11+/m1/s1 |
InChI Key |
ZGOVTGCSMYXJFQ-KCJUWKMLSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](CO1)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1C(=O)NC(CO1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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